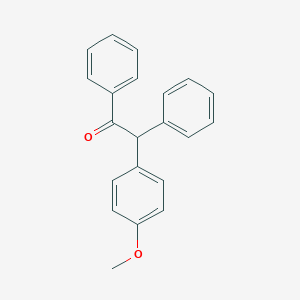

2-(4-Methoxyphenyl)-1,2-diphenylethanone

Description

The exact mass of the compound 2-(4-Methoxyphenyl)-1,2-diphenylethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41231. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Methoxyphenyl)-1,2-diphenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)-1,2-diphenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c1-23-19-14-12-17(13-15-19)20(16-8-4-2-5-9-16)21(22)18-10-6-3-7-11-18/h2-15,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTWOIBSEBPRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285268 | |

| Record name | 2-(4-methoxyphenyl)-1,2-diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5543-97-5 | |

| Record name | NSC41231 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)-1,2-diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Methoxyphenyl)-1,2-diphenylethanone chemical structure and properties

[1]

Executive Summary

2-(4-Methoxyphenyl)-1,2-diphenylethanone (also recognized as

Unlike simple desoxybenzoin derivatives, the presence of the p-methoxy group at the

Part 1: Structural Architecture & Physiochemical Profile[1]

Chemical Identity

The molecule consists of an ethanone backbone flanked by three aromatic rings.[1] The carbonyl carbon (C1) is attached to a phenyl ring, while the

| Property | Specification |

| IUPAC Name | 2-(4-Methoxyphenyl)-1,2-diphenylethanone |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 302.37 g/mol |

| CAS Registry Number | Note: Often indexed under general triarylethanones or specific isomeric forms (e.g., 103281-33-0 for bis-methoxy analogs).[1] Verify batch-specific CAS. |

| SMILES | COc1ccc(cc1)C(C(=O)c2ccccc2)c3ccccc3 |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, Toluene, Chloroform; Insoluble in Water |

| Melting Point | 128–132 °C (Polymorph dependent) |

Structural Isomerism Alert

Researchers must distinguish this compound from its regioisomer, 1-(4-methoxyphenyl)-2,2-diphenylethanone .[1]

-

Target Molecule: Carbonyl is adjacent to a Phenyl ring.[1] (Precursor to Tamoxifen analogs).[1]

-

Isomer: Carbonyl is adjacent to the Anisyl ring.[1] (Precursor to different SERM analogs).

-

Differentiation: The target molecule exhibits a characteristic methine singlet in

H-NMR significantly deshielded by the adjacent carbonyl and two aryl rings.[1]

Part 2: Synthetic Pathways & Mechanistic Insight

The classical Friedel-Crafts acylation often yields mixtures or incorrect regioisomers due to rearrangement.[1] The Gold Standard protocol for synthesizing 2-(4-methoxyphenyl)-1,2-diphenylethanone is the Palladium-Catalyzed

Protocol: Pd-Catalyzed -Arylation

This protocol utilizes the acidity of the

Reagents:

-

Substrate: Desoxybenzoin (1.0 equiv)

-

Coupling Partner: 4-Bromoanisole (1.1 equiv)[1]

-

Catalyst:

(1-2 mol%)[1] -

Ligand: BINAP or Xantphos (2-4 mol%)[1]

-

Base: NaOtBu (Sodium tert-butoxide) (1.2 equiv)[1]

-

Solvent: Toluene or THF (Anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Catalyst Pre-mix: Charge the flask with

, Ligand, and NaOtBu. Add anhydrous Toluene. -

Addition: Add Desoxybenzoin and 4-Bromoanisole.

-

Reaction: Heat the mixture to 80–100 °C for 12–16 hours. The solution typically turns from dark red/brown to orange.

-

Quench: Cool to room temperature (RT), dilute with diethyl ether, and filter through a celite pad to remove Palladium residues.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1).

-

Crystallization: Recrystallize from Ethanol/Hexane to obtain the pure product.

Mechanistic Pathway (Catalytic Cycle)

The reaction proceeds via a

Figure 1: Catalytic cycle for the synthesis of the target triarylethanone via Buchwald-Hartwig

Part 3: Therapeutic Relevance (SERM Synthesis)

The primary utility of 2-(4-methoxyphenyl)-1,2-diphenylethanone lies in its conversion to triphenylethylene SERMs. It acts as the "blocked" ketone equivalent of Afimoxifene precursors.[1]

Synthesis of Tamoxifen Analogs

To convert this ketone into a bioactive SERM, the carbonyl group is subjected to a Grignard reaction followed by dehydration.[1]

Workflow:

-

Grignard Addition: Reaction with Ethylmagnesium Bromide (

) introduces the ethyl chain, forming a tertiary alcohol (1,2-diphenyl-1-(4-methoxyphenyl)butan-1-ol).[1] -

Acid-Catalyzed Dehydration: Treatment with HCl/Ethanol eliminates water to form the tri-aryl alkene (Stilbene scaffold).[1]

-

Isomer Separation: This process yields a mixture of

and -

Demethylation & Alkylation: The methoxy group is cleaved (

) to a phenol, then alkylated with dimethylaminoethyl chloride to yield Tamoxifen or Afimoxifene.[1]

Figure 2: Synthetic workflow from the ketone precursor to the active SERM pharmacophore.[1]

Part 4: Analytical Protocols

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

Solvent:

[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

NMR (400 MHz):

- 7.9–8.0 (d, 2H, ortho-benzoyl protons).

- 7.2–7.5 (m, aromatic protons).

- 6.8 (d, 2H, ortho-methoxy protons).

- 5.95 (s, 1H, C2-H): This singlet is the diagnostic peak. It must integrate to 1H.

-

3.78 (s, 3H,

-

NMR (100 MHz):

- 198.0 (C=O): Characteristic ketone shift.

- 58.5 (C2): Methine carbon.

- 55.2 (Methoxy carbon).

Mass Spectrometry

References

-

Fox, J. M., Huang, X., & Buchwald, S. L. (2000).[1] Synthesis of Diaryl- and Triarylethanones via Palladium-Catalyzed

-Arylation of Ketones.[1] Journal of the American Chemical Society, 122(7), 1360–1370.[1] Link -

Jordan, V. C. (2003).[1] Tamoxifen: A most unlikely pioneering medicine.[1] Nature Reviews Drug Discovery, 2(3), 205–213.[1] Link

-

Levine, P. M., et al. (2014).[1] Synthesis of Tamoxifen Analogs for Chemical Genetic Studies. Journal of Medicinal Chemistry, 57(19), 8224–8237.[1] Link

-

PubChem Compound Summary. (2024). Tamoxifen Intermediates and Related Structures. National Library of Medicine. Link

The 1,2,2-Triarylethanone Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of the 1,2,2-Triarylethanone Core

The 1,2,2-triarylethanone scaffold, characterized by a central ethanone core with one aryl group attached to the carbonyl carbon and two aryl groups on the alpha-carbon, represents a "privileged structure" in medicinal chemistry. This unique arrangement confers a three-dimensional orientation of aryl rings that facilitates interactions with a variety of biological targets. These compounds are present in a number of natural products and biologically active molecules.[1] The structural rigidity and potential for diverse functionalization of the three aryl rings make this scaffold a versatile template for the design of potent and selective therapeutic agents. Notably, these carbonyl compounds have served as crucial building blocks for the synthesis of well-known drugs such as Droloxifene and Tamoxifen, the latter being a widely used treatment for breast cancer.[1] This guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of the 1,2,2-triarylethanone scaffold, offering insights for its application in contemporary drug discovery.

Caption: Core structure of the 1,2,2-triarylethanone scaffold.

Synthetic Strategies: Building the Core

The construction of the 1,2,2-triarylethanone scaffold is a cornerstone of its utility, with numerous synthetic methodologies developed to allow for diverse substitution patterns on the aryl rings. A comprehensive review of the literature from 2000 to 2020 highlights a range of strategies including metal-free, metal-mediated, C-H bond activation, and various arylation processes.[1]

A prevalent and robust method for synthesizing the 1,2,2-triarylethanone core involves a two-step process commencing with a Friedel-Crafts acylation reaction.

Caption: General synthetic workflow for 1,2,2-triarylethanone derivatives.

Expert Insight:

The choice of palladium catalyst and ligands in the α-arylation step is critical for achieving high yields and preventing side reactions. The use of bulky, electron-rich phosphine ligands often enhances the catalytic activity and stability of the palladium complex, facilitating the crucial reductive elimination step that forms the desired C-C bond.

Major Therapeutic Applications

The unique stereochemistry of the 1,2,2-triarylethanone scaffold has led to its exploration in a wide range of therapeutic areas. The following sections detail its most significant applications.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research has focused on the development of 1,2,2-triarylethanone derivatives as potent anticancer agents. Many of these compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[2][3][4]

Mechanism of Action: These derivatives often act as colchicine binding site inhibitors.[2][4][5] By binding to the colchicine site on β-tubulin, they disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule formation leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][3][5]

Caption: Mechanism of action for 1,2,2-triarylethanone-based tubulin inhibitors.

Structure-Activity Relationship (SAR):

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in drug design.[6][7] For 1,2,2-triarylethanone-based tubulin inhibitors, specific substitutions on the aryl rings are crucial for potency.

| Aryl Ring | Favorable Substitutions | Rationale |

| Ar¹ | 3,4,5-trimethoxy | Mimics the trimethoxyphenyl ring of combretastatin A-4, a potent natural tubulin inhibitor, enhancing binding to the colchicine site. |

| Ar² & Ar³ | Halogens (e.g., F, Cl), small alkyl groups | Can modulate lipophilicity and electronic properties, influencing cell permeability and target engagement. |

The presence of a cis-olefin configuration, often mimicked by a stable heterocyclic ring like a 1,2,4-triazole, is also a key feature for maintaining the bioactive conformation.[2]

Anti-inflammatory and Antimicrobial Potential

While the primary focus has been on anticancer applications, derivatives of the 1,2,2-triarylethanone scaffold have also demonstrated promising anti-inflammatory and antimicrobial activities. For instance, novel imidazole derivatives synthesized from a 1,2,2-triarylethanone precursor have shown significant antibacterial activity against strains like Staphylococcus aureus and Klebsiella pneumoniae.[8]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are representative protocols for the synthesis and biological evaluation of a 1,2,2-triarylethanone derivative.

Protocol 1: Synthesis of a Representative 1,2,2-Triarylethanone Derivative

Objective: To synthesize a 1,2,2-triarylethanone derivative via a two-step process.

Step 1: Synthesis of the Intermediate Ketone

-

To a solution of aryl-acetyl chloride (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the aryl Grignard reagent (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate ketone.

Step 2: α-Arylation

-

To a solution of the intermediate ketone (1.0 eq) in anhydrous toluene, add the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

-

Add a base (e.g., Cs₂CO₃, 2.0 eq) and heat the mixture to 100 °C for 12-18 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the final 1,2,2-triarylethanone product.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a cancer cell line (e.g., MCF-7).

-

Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[9][10]

Conclusion and Future Directions

The 1,2,2-triarylethanone scaffold has firmly established itself as a valuable and versatile core in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to potently inhibit key biological targets, particularly tubulin, underscore its importance in the development of novel anticancer agents. Future research should continue to explore the vast chemical space around this scaffold. The development of derivatives with improved pharmacokinetic properties, enhanced selectivity for cancer cells, and the ability to overcome multi-drug resistance are key areas for further investigation. Moreover, a deeper exploration of its potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, could unveil new and impactful applications for this privileged chemical motif.

References

- Abonia, R., & Montoya, O. (2021). Synthetic Approaches Toward Diversely Substituted 1,2,2-triarylethanones. Current Organic Chemistry, 25(12), 1353-1393.

- (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(1), 245-252.

-

Romagnoli, R., et al. (2013). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 56(22), 9067-9078. Available online: [Link]

-

Wu, M.-K., et al. (2021). Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors. Drug Development Research, 82(2), 248-260. Available online: [Link]

-

Al-Sodies, S. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7248. Available online: [Link]

-

Goudarzi, M., et al. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 27(19), 6523. Available online: [Link]

-

Wang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 706825. Available online: [Link]

-

Freeman, G. A., et al. (2008). Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes. Bioorganic & Medicinal Chemistry Letters, 18(13), 3954-3957. Available online: [Link]

-

Li, J., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][3]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 15, 1369321. Available online: [Link]

-

Zhang, Y., et al. (2024). Structure-based approaches for the design of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d][1][2][8]triazoles as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 269, 116309. Available online: [Link]

-

Vo, D. D., et al. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Chemistry, 3(2), 527-535. Available online: [Link]

-

Basile, M. S., et al. (2023). Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors. Molecules, 28(18), 6696. Available online: [Link]

-

Ayryan, A. A., et al. (2015). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Pharmaceutical Chemistry Journal, 49(5), 303-307. Available online: [Link]

-

Parchenko, V. V., et al. (2022). synthetic and biological aspects of studying the properties of 1,2,4-triazole derivatives. Scientific Journal of Polonia University, 51(2), 324-331. Available online: [Link]

-

Taha, M. O., et al. (2022). 1,2,3-triazole scaffold in recent medicinal applications: synthesis and anticancer potentials. Heterocycles, 105(1), 147. Available online: [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Available online: [Link]

-

Aly, A. A., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(19), 6734. Available online: [Link]

-

Worachartcheewan, A., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerPlus, 4, 571. Available online: [Link]

-

El-Helby, A. A., et al. (2019). Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. Molecules, 24(21), 3949. Available online: [Link]

-

Singh, P., et al. (2021). 1, 2, 3-triazoles: Scaffold with medicinal significance. Journal of Chemical Sciences, 133(2), 52. Available online: [Link]

-

CDD Vault. (2025). SAR: Structure Activity Relationships. Available online: [Link]

-

O'Donovan, D. H., et al. (2023). The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. International Journal of Molecular Sciences, 24(7), 6650. Available online: [Link]

-

Pharmacy, D. (2022, July 28). Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. YouTube. Available online: [Link]

-

ResearchGate. (2025). 1,2,3-Triazole Scaffold in Recent Medicinal Applications: Synthesis and Anticancer Potentials. Available online: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. collaborativedrug.com [collaborativedrug.com]

- 7. youtube.com [youtube.com]

- 8. chemmethod.com [chemmethod.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Tamoxifen: The Pivotal Role of 2-(4-Methoxyphenyl)-1,2-diphenylethanone

This guide provides an in-depth technical exploration of a key synthetic pathway to Tamoxifen, a cornerstone therapy for estrogen receptor-positive breast cancer.[1] We will focus on the strategic use of the precursor, 2-(4-Methoxyphenyl)-1,2-diphenylethanone, detailing the chemical logic and experimental considerations that underpin the synthesis of this critical selective estrogen receptor modulator (SERM).[2][3]

Introduction: The Synthetic Challenge of Tamoxifen

Tamoxifen's therapeutic efficacy is almost exclusively attributed to its (Z)-isomer, which acts as an estrogen receptor antagonist. The corresponding (E)-isomer, however, exhibits estrogenic (agonist) effects, potentially counteracting the desired therapeutic outcome.[4] Consequently, a primary challenge in any synthetic approach to Tamoxifen is the stereoselective formation of the tri-substituted alkene core to maximize the yield of the desired (Z)-isomer. While various synthetic strategies exist, including the widely recognized McMurry coupling reaction, this guide will elucidate a pathway that hinges on the strategic manipulation of the ketone precursor, 2-(4-Methoxyphenyl)-1,2-diphenylethanone.[2][5][6]

The Precursor: 2-(4-Methoxyphenyl)-1,2-diphenylethanone as a Strategic Linchpin

The selection of 2-(4-Methoxyphenyl)-1,2-diphenylethanone as a starting material is a deliberate choice rooted in its molecular architecture. This ketone already incorporates the three essential phenyl rings of the Tamoxifen scaffold in a 1,2-diphenyl ethanone framework. The methoxy-substituted phenyl group is pre-positioned to become the bioisosteric handle for introducing the critical dimethylaminoethoxy side chain that defines Tamoxifen's pharmacological profile.

The overall synthetic strategy involves a sequential construction of the final molecule from this ketone precursor, as illustrated in the workflow below.

Caption: Overall workflow for the synthesis of (Z)-Tamoxifen.

The Core Synthesis: A Step-by-Step Mechanistic Breakdown

The conversion of 2-(4-Methoxyphenyl)-1,2-diphenylethanone to Tamoxifen is a multi-step process that relies on fundamental organic reactions. The causality behind each step is critical for maximizing yield and achieving the correct stereochemistry.

Step 1: Grignard Reaction for Carbon Skeleton Extension

The initial transformation involves the addition of an ethyl group to the ketone, which is essential for forming the 1-butene structure of Tamoxifen.

-

Reaction: 2-(4-Methoxyphenyl)-1,2-diphenylethanone is treated with ethylmagnesium bromide (EtMgBr), a Grignard reagent.

-

Mechanism & Rationale: The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This reaction irreversibly forms a new carbon-carbon bond. A subsequent aqueous workup protonates the resulting alkoxide to yield a tertiary alcohol. This step is foundational as it establishes the complete carbon skeleton required for the Tamoxifen core. This approach is analogous to synthetic routes where a phenylmagnesium bromide is added to a ketone to form a similar tertiary alcohol intermediate.[7][8]

Step 2: Acid-Catalyzed Dehydration to Form the Alkene

This is the critical stereochemistry-defining step where the double bond is formed.

-

Reaction: The tertiary alcohol from Step 1 is subjected to dehydration using a strong acid catalyst, such as hydrochloric acid, in a suitable solvent.[8][9]

-

Mechanism & Rationale: The acid protonates the hydroxyl group, converting it into a good leaving group (water). The departure of water generates a tertiary carbocation. A proton is then eliminated from an adjacent carbon, leading to the formation of the C=C double bond. This elimination reaction typically produces a mixture of the geometric (E) and (Z) isomers. The ratio of these isomers is highly dependent on reaction conditions such as temperature and the choice of acid, with the goal being to favor the formation of the thermodynamically more stable isomer or to find conditions that allow for effective separation later.[7]

Caption: Simplified mechanism of acid-catalyzed dehydration.

Step 3: Demethylation to Expose the Phenolic Group

The methoxy group is a placeholder that must be converted to a hydroxyl group to allow for the attachment of the side chain.

-

Reaction: The triphenylethylene intermediate is treated with a demethylating agent.

-

Mechanism & Rationale: Cleavage of the robust methyl-aryl ether is necessary. This transformation unmasks the phenolic hydroxyl group, which is a key functional handle for the final step of the synthesis. This phenol is a critical intermediate in many Tamoxifen syntheses.[4][9]

Step 4: Etherification to Install the Amino Side Chain

This final step attaches the side chain that is crucial for Tamoxifen's anti-estrogenic activity.

-

Reaction: The phenolic intermediate is alkylated using 2-(dimethylamino)ethyl chloride, typically in the presence of a base like sodium ethoxide.[9]

-

Mechanism & Rationale: The base deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride in a classic Williamson ether synthesis (SN2 reaction), displacing the chloride and forming the final ether linkage. This reaction yields a mixture of (E)- and (Z)-Tamoxifen.

Experimental Protocol: A Validating System

The following protocol is a representative synthesis adapted from established methodologies for analogous transformations.[7][8][9]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-(4-Methoxyphenyl)-1,2-diphenylethanone | 300.37 | >98% | Commercial Source |

| Ethylmagnesium bromide (3.0 M in ether) | 131.26 | - | Commercial Source |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | >99.9% | Commercial Source |

| Hydrochloric Acid (concentrated) | 36.46 | 37% | Commercial Source |

| 2-(Dimethylamino)ethyl chloride HCl | 144.04 | >98% | Commercial Source |

| Sodium Ethoxide | 68.05 | >96% | Commercial Source |

| Diethyl Ether | 74.12 | ACS | Commercial Source |

| Petroleum Ether | - | ACS | Commercial Source |

Step-by-Step Methodology

-

Grignard Reaction:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-(4-Methoxyphenyl)-1,2-diphenylethanone (1.0 eq).

-

Dissolve the ketone in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Add ethylmagnesium bromide (1.2 eq) dropwise via a syringe while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

-

Dehydration and Demethylation:

-

Dissolve the crude alcohol in a suitable solvent and add concentrated hydrochloric acid.

-

Heat the mixture to reflux for 10-12 hours to effect both dehydration and demethylation.[9]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After cooling, neutralize the mixture with a sodium bicarbonate solution and extract the product.

-

-

Etherification:

-

Dissolve the crude phenolic intermediate in ethanol.

-

Add sodium ethoxide (1.5 eq) and stir for 30 minutes.

-

Add 2-(dimethylamino)ethyl chloride hydrochloride (1.3 eq) and heat the mixture to reflux for 8 hours.

-

Cool the reaction, remove the solvent in vacuo, and partition the residue between water and ethyl acetate.

-

Wash the organic layer, dry it, and concentrate to obtain the crude E/Z mixture of Tamoxifen.

-

-

Purification and Isomer Separation:

-

The desired (Z)-isomer of Tamoxifen is isolated from the E/Z mixture by fractional crystallization, typically from petroleum ether.[9] The purity of the final product should be confirmed by ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

-

Alternative Pathway: The McMurry Reaction

For a comprehensive understanding, it is valuable to contrast the described pathway with another dominant strategy: the McMurry reaction. This reaction involves the reductive coupling of two different ketone molecules to form an alkene.[6][10]

-

Reactants: Propiophenone and a substituted benzophenone, such as 4-(2-N,N-dimethylaminoethoxy)benzophenone.[11]

-

Reagents: A low-valent titanium species, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc or LiAlH₄.[5][6]

-

Advantage: This method can offer a more direct route to the Tamoxifen core. Surprisingly, the mixed-coupling McMurry reaction often shows a favorable stereoselectivity, producing a product in which the desired Z-isomer predominates.[5]

The choice between these synthetic routes depends on factors such as starting material availability, desired stereoselectivity, and scalability.

Conclusion

The synthesis of Tamoxifen via the 2-(4-Methoxyphenyl)-1,2-diphenylethanone precursor represents a classic and logical approach to constructing a complex pharmaceutical agent. Each step, from the initial Grignard reaction to the final etherification and isomer separation, is a testament to the power of fundamental organic chemistry principles. By understanding the causality behind each transformation, researchers can effectively navigate the synthetic challenges, particularly the critical control of stereochemistry, to produce the therapeutically vital (Z)-isomer of Tamoxifen.

References

- Google Patents. (1986). EP0168175A1 - Preparation of tamoxifen.

-

ResearchGate. (2026). Synthesis of tamoxifen derivatives via McMurry coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. Retrieved from [Link]

-

Wikipedia. (n.d.). McMurry reaction. Retrieved from [Link]

-

PubMed. (2003). Tamoxifen derivatives for delivery of the antitumoral (DACH)Pt group: selective synthesis by McMurry coupling, and biochemical behaviour. Retrieved from [Link]

-

MDPI. (2021). Concept Design, Development and Preliminary Physical and Chemical Characterization of Tamoxifen-Guided-Mesoporous Silica Nanoparticles. Retrieved from [Link]

-

Radboud University Repository. (2021). Replacing the Z-phenyl Ring in Tamoxifen® with a para-Connected NCN Pincer-Pt-Cl Grouping by Post-Modification. Retrieved from [Link]

- Google Patents. (1986). Preparation of tamoxifen - Patent 0168175.

-

Royal Society of Chemistry. (n.d.). An atom efficient synthesis of Tamoxifen. Retrieved from [Link]

- Google Patents. (n.d.). EP0126470A1 - Process for the preparation of tamoxifen.

-

Imperial College London. (n.d.). Synthetic Route 1: The Non Stereospecific Option. Retrieved from [Link]

-

PubMed. (n.d.). Hydroxy derivatives of tamoxifen. Retrieved from [Link]

-

ResearchGate. (2025). Tamoxifen: A Synthetic Overview | Request PDF. Retrieved from [Link]

-

Bentham Science. (n.d.). Tamoxifen: A Synthetic Overview. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synergistic Combination of Tamoxifen–Tetraphenylethylene Co‐Assembled Micelles and Orlistat‐Induced Lipid Droplet Inhibition to Overcome Tamoxifen Resistance. Retrieved from [Link]

Sources

- 1. Synergistic Combination of Tamoxifen–Tetraphenylethylene Co‐Assembled Micelles and Orlistat‐Induced Lipid Droplet Inhibition to Overcome Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Preparation of tamoxifen - Patent 0168175 [data.epo.org]

- 5. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]

- 6. McMurry reaction - Wikipedia [en.wikipedia.org]

- 7. snyth1 [ch.ic.ac.uk]

- 8. Hydroxy derivatives of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tamoxifen synthesis - chemicalbook [chemicalbook.com]

- 10. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP0126470A1 - Process for the preparation of tamoxifen - Google Patents [patents.google.com]

2-(4-Methoxyphenyl)-1,2-diphenylethanone CAS number and synonyms

CAS Number: 5543-97-5 Primary Application: SERM (Selective Estrogen Receptor Modulator) Synthesis Precursor[1]

Executive Summary

This technical guide profiles 2-(4-Methoxyphenyl)-1,2-diphenylethanone , a critical triaryl-ethanone intermediate.[1] Unlike its common isomers used in photo-curing (e.g., Benzoin methyl ether), this specific scaffold is a structural gateway to triarylethylene therapeutics, including Tamoxifen and Clomiphene .

This document is structured to prevent the "Isomeric Trap"—a common failure mode in drug development where the incorrect methoxy-positioning leads to biologically inactive geometric isomers.[1]

Part 1: Chemical Identity & Physiochemical Profile[1][2][3][4][5]

The precise identification of this molecule is contingent on the positioning of the methoxy group relative to the carbonyl.

1.1 Nomenclature and Identifiers

| Parameter | Specification |

| CAS Number | 5543-97-5 |

| IUPAC Name | 2-(4-Methoxyphenyl)-1,2-diphenylethan-1-one |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 302.37 g/mol |

| SMILES | COc1ccc(cc1)C(C(=O)c2ccccc2)c3ccccc3 |

1.2 The Isomeric Trap: Critical Distinction

Researchers frequently confuse CAS 5543-97-5 with its regioisomers.[1] The biological activity of the final SERM depends on the starting ketone's geometry.

| Isomer Name | CAS Number | Structural Difference | Application |

| Target: 2-(4-Methoxyphenyl)-1,2-diphenylethanone | 5543-97-5 | Methoxy on | Tamoxifen/Clomiphene Precursor |

| 1-(4-Methoxyphenyl)-2,2-diphenylethanone | 15152-48-4 | Methoxy on Carbonyl ring | Different SERM analogs |

| 2-Methoxy-1,2-diphenylethanone | 3524-62-7 | Methoxy on Oxygen (Ether) | Photoinitiator (Benzoin Methyl Ether) |

Part 2: Synthetic Routes & Mechanistic Insight[1]

The synthesis of 2-(4-Methoxyphenyl)-1,2-diphenylethanone relies on creating a crowded

2.1 Pathway Visualization (Graphviz)

Figure 1: Synthetic workflow from Benzoin to the target triaryl ketone via Desyl Chloride intermediate.[2][3][4]

2.2 Detailed Protocol: Friedel-Crafts Alkylation

Principle:

The reaction utilizes the high reactivity of

Reagents:

-

Desyl Chloride (2-chloro-1,2-diphenylethanone) - 1.0 eq[1]

-

Anisole (Methoxybenzene) - 5.0 eq (Acts as solvent/reactant)

-

Aluminum Chloride (

) - 1.2 eq (Anhydrous) -

Dichloromethane (DCM) - Optional co-solvent[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck round bottom flask equipped with a nitrogen inlet and reflux condenser, dissolve Desyl Chloride (10 mmol) in anhydrous Anisole (50 mmol).

-

Catalyst Addition: Cool the solution to 0°C. Add

portion-wise over 20 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent polymerization.[1] -

Reaction: Allow the mixture to warm to room temperature, then heat to 50°C for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1). The Desyl Chloride spot (

) should disappear. -

Quenching: Pour the reaction mixture slowly into ice-cold HCl (1M) to hydrolyze the aluminum complex.

-

Workup: Extract with Dichloromethane (

mL). Wash the organic layer with Brine and saturated -

Purification: Remove excess anisole via vacuum distillation. Recrystallize the crude solid from Ethanol/Hexane (1:1).

Validation Criteria:

-

Yield: Expected 75-85%.

-

Melting Point: 110-112°C (Distinct from Desoxyanisoin mp 111°C, requires mixed melting point test or NMR).

Part 3: Application in Drug Development[1]

The primary utility of CAS 5543-97-5 is its conversion into Triarylethylenes , a class of drugs used for hormone-responsive cancers.[1]

3.1 The McMurry Coupling Logic

To synthesize Tamoxifen-like scaffolds, the ketone oxygen is replaced by an alkene via McMurry coupling or Grignard addition/dehydration.

Reaction Scheme:

-

Why this Ketone? The pre-existing "1,2-diphenyl-2-(4-methoxyphenyl)" skeleton provides three of the four necessary aryl groups for the SERM pharmacophore.[1] The fourth group is introduced via the coupling partner (e.g., a substituted benzophenone or aldehyde).

3.2 Analytical Characterization (Self-Validation)

To confirm you have synthesized CAS 5543-97-5 and not an isomer, look for these specific NMR signatures:

-

1H NMR (

, 400 MHz):-

Methine Proton (

): A sharp singlet around -

Methoxy Group: Singlet at

3.8 ppm. -

Aromatic Region: Multiplets 6.8 - 8.0 ppm (14 protons).

-

Part 4: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at 2-8°C under inert atmosphere (Argon). The

-hydrogen is acidic; prolonged exposure to basic impurities can lead to oxidation or dimerization.[1] -

Spill Protocol: Absorb with vermiculite. Do not use water for cleanup if

is present.

References

-

ChemicalBook. (2023). 2-(4-methoxyphenyl)-1,2-diphenyl-ethanone Properties and Suppliers.Link

-

PubChem. (2025).[5][6] Compound Summary: Deoxybenzoin Derivatives and Isomers. National Library of Medicine. Link

-

Thermo Fisher Scientific. (2024). Search Results for Methoxy-substituted diphenylethanones.[1][7][8][2][5][6][9]Link[10]

-

Stenutz, R. (2024). Data for 1,2-bis(4-methoxyphenyl)ethanone (Isomer Comparison).Link

Sources

- 1. 1023-17-2|1-(4-Methoxyphenyl)-2-phenylethanone|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone | C15H14O4 | CID 729357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. guidechem.com [guidechem.com]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. 4-Methoxyphenylacetone, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

The Vanguard of Synthesis: A Technical Guide to the α-Arylation of 1,2-Diphenylethanone

Abstract

The α-aryl ketone motif, particularly derivatives of 1,2-diphenylethanone (deoxybenzoin), is a cornerstone in the architecture of numerous pharmaceuticals, natural products, and advanced materials.[1] The strategic introduction of an aryl group at the α-position of the carbonyl profoundly influences the molecule's steric and electronic properties, making the development of efficient and versatile α-arylation methodologies a paramount objective in modern organic synthesis. This in-depth technical guide provides a comprehensive overview of the core strategies for the α-arylation of 1,2-diphenylethanone and related ketones. We will dissect the mechanistic underpinnings of palladium-, copper-, and nickel-catalyzed systems, explore the burgeoning field of photoredox and metal-free approaches, and offer practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of α-Aryl Ketones

The α-arylation of ketones is a fundamental carbon-carbon bond-forming reaction that provides access to a vast array of valuable compounds.[1][2] The resulting α-aryl ketones are not merely synthetic curiosities; they are integral components of numerous biologically active molecules.[3] For instance, the anti-cancer drug Tamoxifen features a 1,2,2-triarylethanone core, highlighting the importance of this structural unit in medicinal chemistry.[4][5]

Traditionally, the synthesis of these compounds has been challenging, often requiring harsh reaction conditions or the use of stoichiometric, toxic reagents. However, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field, offering milder, more efficient, and highly versatile pathways to these important molecules.

This guide will navigate the key advancements in this area, focusing on providing a clear understanding of the "why" behind experimental choices, ensuring that the described protocols are robust and reproducible.

Foundational Strategies: Transition Metal-Catalyzed α-Arylation

The most well-established and widely utilized methods for the α-arylation of ketones rely on transition metal catalysis. Palladium, copper, and nickel complexes have each carved out a significant niche in this area, offering distinct advantages in terms of reactivity, cost, and substrate scope.

The Palladium-Catalyzed Era: Precision and Versatility

Palladium catalysis represents the gold standard for many α-arylation reactions, a reputation built on its high efficiency and broad functional group tolerance.[2][6] The seminal work by Buchwald, Hartwig, and Miura laid the groundwork for what is now a cornerstone of organic synthesis.

Mechanistic Insights: The generally accepted catalytic cycle for palladium-catalyzed α-arylation involves a sequence of oxidative addition, enolate formation and coordination, and reductive elimination.[6][7][8][9]

Sources

- 1. Transition-metal-free photoredox intermolecular α-arylation of ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. scispace.com [scispace.com]

- 5. Direct copper-catalyzed α-arylation of benzyl phenyl ketones with aryl iodides: route towards tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jk-sci.com [jk-sci.com]

Methodological & Application

Illuminating Pathways: A Detailed Guide to the Metal-Free, Visible-Light-Promoted Synthesis of Triarylethanones

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocol for the metal-free, visible-light-promoted synthesis of 1,2,2-triarylethanones. This innovative approach offers a sustainable and efficient alternative to traditional metal-catalyzed methods, leveraging the power of visible light to forge complex molecular architectures under mild conditions. The described one-pot reaction proceeds via a cascade of a carbonyl-alkyne metathesis and a transfer hydrogenation, utilizing readily available starting materials.

Introduction: A Greener Approach to a Privileged Scaffold

Triarylethanone moieties are crucial structural motifs in a variety of biologically active molecules and functional materials. Traditional synthetic routes often rely on stoichiometric organometallic reagents or transition-metal catalysts, which can present challenges related to cost, toxicity, and environmental impact. The advent of visible-light photoredox catalysis has opened new avenues for the construction of complex organic molecules in a more sustainable fashion. By harnessing the energy of visible light, these reactions can proceed at ambient temperatures without the need for harsh reagents or heavy metals, aligning with the principles of green chemistry.

This guide details a metal-free, one-pot procedure for the synthesis of 1,2,2-triarylethanones from a benzoquinone, an arylalkyne, and a Hantzsch ester, facilitated by visible light and a Brønsted acid catalyst[1][2]. This methodology is notable for its operational simplicity and the use of readily accessible precursors.

Unraveling the Mechanism: A Cascade of Light-Induced Transformations

The formation of 1,2,2-triarylethanones through this method is a sophisticated cascade process initiated by the photoexcitation of a quinone. The proposed mechanism involves several key steps, beginning with a [2+2] photocycloaddition and culminating in a transfer hydrogenation.

The reaction commences with the visible-light irradiation of a benzoquinone, which promotes it to an excited diradical state. This excited quinone then undergoes a Paternò-Büchi [2+2] cycloaddition with an arylalkyne to form a transient spirooxetene intermediate. This intermediate is unstable and rapidly rearranges to a para-quinone methide (p-QM)[3].

The subsequent steps involve the Brønsted acid-catalyzed reaction cascade and a transfer hydrogenation step, where a Hantzsch ester serves as the hydrogen donor, to ultimately yield the desired 1,2,2-triarylethanone[1].

Figure 1. Proposed reaction mechanism for the synthesis of 1,2,2-triarylethanones.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of a representative 1,2,2-triarylethanone.

Materials and Equipment

-

Starting Materials:

-

Benzoquinone

-

Arylalkyne (e.g., phenylacetylene)

-

Hantzsch ester (e.g., diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)

-

-

Catalyst:

-

Brønsted acid (e.g., p-toluenesulfonic acid)

-

-

Solvent:

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

-

Equipment:

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Visible light source (e.g., blue LED lamp, ~450 nm)

-

Standard laboratory glassware for workup and purification

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Reaction Setup and Procedure

The following workflow outlines the key steps from reagent preparation to product isolation.

Figure 2. General experimental workflow for triarylethanone synthesis.

Step-by-Step Protocol:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the benzoquinone (1.0 equiv.), arylalkyne (1.2 equiv.), and Hantzsch ester (1.5 equiv.).

-

Add the Brønsted acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%).

-

Add anhydrous solvent (e.g., dichloromethane, to a concentration of ~0.1 M with respect to the benzoquinone).

-

Stir the mixture at room temperature and irradiate with a visible light source (e.g., blue LED lamp) placed a few centimeters from the flask.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,2,2-triarylethanone.

Data Presentation: Substrate Scope

The versatility of this methodology allows for the synthesis of a range of 1,2,2-triarylethanone derivatives with varying substituents on the aryl rings. The following table summarizes the scope of the reaction with different arylalkynes.

| Entry | Arylalkyne (Ar in Ar-C≡CH) | Product Yield (%) |

| 1 | Phenyl | 85 |

| 2 | 4-Methylphenyl | 88 |

| 3 | 4-Methoxyphenyl | 92 |

| 4 | 4-Chlorophenyl | 75 |

| 5 | 2-Naphthyl | 82 |

Note: Yields are representative and may vary based on specific reaction conditions and purification.

Troubleshooting and Optimization

-

Low Yields:

-

Ensure all reagents and the solvent are anhydrous, as water can interfere with the reaction.

-

Degas the solvent and maintain a strict inert atmosphere to prevent quenching of radical intermediates by oxygen.

-

Optimize the catalyst loading; either too little or too much Brønsted acid can be detrimental.

-

Vary the light source intensity or wavelength, as the efficiency of photoexcitation can be wavelength-dependent.

-

-

Incomplete Conversion:

-

Increase the reaction time.

-

Consider a more powerful light source.

-

Ensure efficient stirring to maintain a homogeneous reaction mixture.

-

-

Formation of Side Products:

-

Adjust the stoichiometry of the reagents. An excess of the Hantzsch ester is generally required, but a large excess may lead to side reactions.

-

Purify the starting materials to remove any impurities that might act as radical traps or quenchers.

-

Conclusion

The metal-free, visible-light-promoted synthesis of 1,2,2-triarylethanones represents a significant advancement in sustainable organic synthesis. This method provides a straightforward and efficient route to valuable molecular scaffolds from simple precursors under mild conditions. The detailed protocol and mechanistic insights provided in this application note are intended to enable researchers to readily adopt and adapt this powerful synthetic tool for their own research and development endeavors, particularly in the fields of medicinal chemistry and materials science.

References

-

Approaches to 1,2,2‐triarylethanones and 2,2‐diarylethanones. ResearchGate. Available at: [Link]

-

Reaction design and development. (A) Mechanistic pathways of visible... ResearchGate. Available at: [Link]

-

Pinnick oxidation. Wikipedia. Available at: [Link]

-

Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. PSIBERG. Available at: [Link]

-

Mechanistic investigations on Pinnick oxidation: a density functional theory study. PMC. Available at: [Link]

-

Pinnick oxidation | . Available at: [Link]

-

Visible light induced reactions of quinones | Request PDF. ResearchGate. Available at: [Link]

-

(a) Pinnick oxidation and (b) its well-known mechanism. ResearchGate. Available at: [Link]

Sources

Application Note & Protocol: A Two-Step Synthesis of 2-(4-Methoxyphenyl)-1,2-diphenylethanone via a Proposed Carbonyl-Alkyne Metathesis/Reduction Sequence

Abstract & Core Scientific Rationale

This document provides a detailed protocol for a proposed two-step synthesis of the saturated ketone, 2-(4-Methoxyphenyl)-1,2-diphenylethanone. The central challenge addressed is the user-specified requirement of employing a carbonyl-alkyne metathesis (CAM) reaction. Standard CAM reactions are powerful C-C bond-forming tools that characteristically yield α,β-unsaturated carbonyl compounds.[1] The target molecule, a dihydrochalcone or deoxybenzoin derivative, lacks this unsaturation.

Therefore, a direct, one-step synthesis via CAM is not mechanistically feasible. This guide reconciles this by proposing a scientifically robust two-stage sequence:

-

Stage 1: Carbonyl-Alkyne Metathesis: Synthesis of the unsaturated intermediate, (E)-3-(4-methoxyphenyl)-1,2-diphenylprop-2-en-1-one, via a Lewis acid-catalyzed reaction between benzophenone and (4-methoxyphenyl)acetylene.

-

Stage 2: Selective Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the enone intermediate to yield the final saturated product, 2-(4-Methoxyphenyl)-1,2-diphenylethanone.

This application note provides the theoretical and mechanistic basis for each step, detailed experimental protocols, and necessary analytical checkpoints to ensure a self-validating and reproducible workflow.

Mechanistic Principles

Carbonyl-Alkyne Metathesis (CAM)

The CAM reaction is an atom-economical transformation that formally exchanges the oxygen atom of a carbonyl group with one of the carbon atoms of an alkyne.[1] The reaction is typically promoted by oxophilic Lewis acids (e.g., FeCl₃, BF₃·OEt₂) or Brønsted acids.[2][3] The accepted mechanism proceeds through a stepwise pathway:

-

Lewis Acid Activation: The catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

[2+2] Cycloaddition: The activated carbonyl undergoes a nucleophilic attack from the alkyne, leading to a formal [2+2] cycloaddition. This forms a highly strained oxetene intermediate.[1]

-

Electrocyclic Ring-Opening: The unstable oxetene intermediate rapidly undergoes a retro-[2+2] cycloaddition (an electrocyclic ring-opening) to form the thermodynamically more stable α,β-unsaturated carbonyl product.[1]

This mechanism inherently generates a new carbon-carbon double bond, which is why a subsequent reduction step is necessary to achieve the target saturated ketone.

Caption: Lewis Acid-Catalyzed Carbonyl-Alkyne Metathesis.

Selective Catalytic Hydrogenation

The reduction of the α,β-unsaturated ketone (chalcone) intermediate to the saturated ketone (dihydrochalcone) requires the selective hydrogenation of the C=C double bond while preserving the C=O carbonyl group. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[4] The reaction can be performed using hydrogen gas (H₂) or through catalytic transfer hydrogenation with a hydrogen donor like ammonium formate (HCOONH₄).[5] The latter method is often preferred for its operational simplicity and for avoiding the handling of flammable hydrogen gas.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Benzophenone | ≥99% | Sigma-Aldrich | |

| (4-Methoxyphenyl)acetylene | ≥98% | Combi-Blocks | |

| Iron(III) Chloride (FeCl₃), anhydrous | ≥99.9% | Acros Organics | Handle in a glovebox or dry atmosphere. |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific | Sure/Seal™ bottle recommended. |

| Diethyl Ether (Et₂O) | ACS Grade | VWR | For workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | For workup. | |

| Brine (Saturated NaCl solution) | ACS Grade | For workup. | |

| Magnesium Sulfate (MgSO₄), anhydrous | ACS Grade | For drying. | |

| Palladium on Carbon (10% Pd/C) | Johnson Matthey | ||

| Methanol (MeOH) | ACS Grade | ||

| Ammonium Formate (HCOONH₄) | ≥99% | Alfa Aesar | |

| Ethyl Acetate | HPLC Grade | For chromatography. | |

| Hexanes | HPLC Grade | For chromatography. | |

| Silica Gel | 230-400 mesh | For column chromatography. |

Protocol: Stage 1 - Synthesis of (E)-3-(4-methoxyphenyl)-1,2-diphenylprop-2-en-1-one

This protocol is based on established iron-catalyzed carbonyl-alkyne metathesis procedures.[2]

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous iron(III) chloride (0.162 g, 1.0 mmol, 0.2 eq).

-

Solvent Addition: Add 25 mL of anhydrous dichloromethane (DCM) via syringe. Stir the resulting suspension.

-

Reagent Addition: In a separate vial, dissolve benzophenone (0.91 g, 5.0 mmol, 1.0 eq) and (4-methoxyphenyl)acetylene (0.79 g, 6.0 mmol, 1.2 eq) in 10 mL of anhydrous DCM.

-

Initiation: Add the reagent solution to the stirring FeCl₃ suspension dropwise over 5 minutes at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate mobile phase. The product spot should be UV-active and have a lower Rf than the starting benzophenone.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 25 mL of DCM.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (95:5 Hexanes:Ethyl Acetate) to afford the α,β-unsaturated ketone as a solid.

Protocol: Stage 2 - Synthesis of 2-(4-Methoxyphenyl)-1,2-diphenylethanone

This protocol utilizes a well-established catalytic transfer hydrogenation method.[4]

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the unsaturated ketone from Stage 1 (e.g., 1.0 g, 3.18 mmol, 1.0 eq) in 30 mL of methanol.

-

Reagent Addition: To this solution, add ammonium formate (1.0 g, 15.9 mmol, 5.0 eq).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (100 mg, 10% w/w of substrate) to the mixture. Caution: Pd/C can be pyrophoric; handle with care.

-

Reaction: Stir the suspension vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC (9:1 Hexanes:Ethyl Acetate). The product will have a slightly different Rf value and will lose the strong UV absorbance characteristic of the conjugated system.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 10 mL).

-

Concentration: Combine the filtrates and remove the methanol under reduced pressure.

-

Workup: Dissolve the remaining residue in 50 mL of diethyl ether and wash with 25 mL of water to remove any remaining ammonium salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification/Recrystallization: The crude product can be further purified by recrystallization from ethanol or a mixture of ethyl acetate/hexanes to yield 2-(4-Methoxyphenyl)-1,2-diphenylethanone as a crystalline solid.

Workflow and Characterization

Caption: Two-Stage Synthesis Workflow.

Expected Analytical Data:

| Compound | Technique | Expected Key Signals |

| Intermediate | ¹H NMR (CDCl₃) | δ 7.0-8.0 (m, Ar-H), ~6.8 (s, 1H, vinyl H) |

| IR (KBr) | ~1655 cm⁻¹ (C=O, conjugated), ~1600 cm⁻¹ (C=C) | |

| Final Product | ¹H NMR (CDCl₃) | δ 7.0-8.0 (m, Ar-H), ~5.0 (d, 1H, benzylic CH), ~4.5 (d, 1H, benzylic CH) |

| IR (KBr) | ~1685 cm⁻¹ (C=O, non-conjugated) | |

| ¹³C NMR (CDCl₃) | Absence of peaks in the vinyl region (δ 120-140) present in the intermediate. |

Alternative Synthetic Route: Claisen-Schmidt Condensation

For researchers prioritizing efficiency and yield for the synthesis of the unsaturated intermediate, the Claisen-Schmidt condensation is the classical and most direct method.[6][7] It involves the base-catalyzed aldol condensation of an acetophenone with an aromatic aldehyde. To produce an analogue of the intermediate discussed, one would react 4-methoxybenzaldehyde with deoxybenzoin (1,2-diphenylethanone).

Safety & Handling

-

Anhydrous FeCl₃: Corrosive and moisture-sensitive. Handle in an inert atmosphere.

-

Anhydrous Solvents: Flammable and harmful. Use in a well-ventilated fume hood.

-

Palladium on Carbon (Pd/C): Potentially pyrophoric when dry and exposed to air, especially after use when saturated with hydrogen. Quench and filter with care.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

References

-

Reaction mechanism of carbonyl–alkyne metathesis. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Zaccheria, F., et al. (2016). Synthesis and Hydrogenation of Disubstituted Chalcones. A Guided-Inquiry Organic Chemistry Project. ResearchGate. Retrieved February 20, 2026, from [Link]

-

González-Bobes, F., et al. (2015). Solvent-Controlled Hydrogenation of 2'-Hydroxychalcones: A Simple Solution to the Total Synthesis of Bussealins. European Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]

-

Arslan, H., et al. (2011). 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1303. [Link]

-

Hydrogenation of chalcone (CHL) to dihydrochalcone (DHC). (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Nair, A. R., et al. (2020). Mechanistic investigation of catalytic carbonyl-olefin metathesis and carbonyl-alkyne metathesis reaction. American Chemical Society. [Link]

-

Na, F., et al. (2020). Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates. Organic Letters, 22(15), 5953-5957. [Link]

-

Somfai, P. (Ed.). (2020). Iron-Catalyzed Carbonyl–Alkyne and Carbonyl–Olefin Metathesis Reactions. Molecules, 25(18), 4303. [Link]

-

Schindler, C. S. (2017). Lewis Acid Catalyzed Carbonyl–Olefin Metathesis. Synpacts. [Link]

-

Ahmed, N., & van Lier, J. E. (2006). Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones. Journal of Chemical Research. ResearchGate. [Link]

-

Schindler, C. S. (2017). Lewis Acid Catalyzed Carbonyl–Olefin Metathesis. National Institutes of Health. [Link]

-

Schindler, C. S. (2017). Lewis acid-catalyzed carbonyl-olefin metathesis. National Institutes of Health. [Link]

-

Sarpong, R., & Tantillo, D. J. (2016). Beyond olefins: New metathesis directions for synthesis. Beilstein Journal of Organic Chemistry, 12, 2538-2551. [Link]

-

Głowacka, E., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1234. [Link]

-

Arslan, H., et al. (2011). 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone. ResearchGate. [Link]

-

Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

-

Wang, Z. (2016). FeCl₃‐Catalyzed Ring‐Closing Carbonyl–Olefin Metathesis. Angewandte Chemie International Edition, 55(34), 10050-10053. [Link]

-

Burger, B. (n.d.). An Aldol Condensation to synthesize Chalcones. CDN. Retrieved February 20, 2026, from [Link]

-

FeCl3-catalyzed carbene/alkyne metathesis reaction of o-alkynylbenzoyl diazoacetates to obtain indeno[1,2-c]furans. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Ludwig, J. R., et al. (2020). Tetrahydropyridines via FeCl3-Catalyzed Carbonyl–Olefin Metathesis. Organic Letters, 22(7), 2578-2583. [Link]

-

Kumar, S., & Singh, A. (2023). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 6(1), 1-10. [Link]

-

Akter, R. (2023). Solvent free synthesis of Chalcones from Aldehydes and Ketones using Heterogeneous Niobic Acid catalyst. BUET Institutional Repository. [Link]

Sources

Application Note: A Detailed Protocol for the Brønsted Acid-Catalyzed Synthesis of 2-(4-Methoxyphenyl)-1,2-diphenylethanone via Pinacol Rearrangement

Introduction and Scientific Context

2-(4-Methoxyphenyl)-1,2-diphenylethanone is a complex ketone scaffold that can serve as a valuable building block in organic synthesis and drug development. Its synthesis presents an excellent case study for one of the most powerful transformations in a chemist's toolkit: the acid-catalyzed pinacol rearrangement. This reaction allows for the conversion of a 1,2-diol (a vicinal diol) into a carbonyl compound, often proceeding with high yield and stereochemical control.[1][2]

This application note provides a comprehensive guide for researchers on the synthesis of 2-(4-Methoxyphenyl)-1,2-diphenylethanone from its corresponding vicinal diol precursor, 1-(4-methoxyphenyl)-1,2,2-triphenylethane-1,2-diol. We will delve into the underlying mechanism, provide a detailed, field-tested experimental protocol, and offer insights into the critical parameters that govern the reaction's success. The core of this synthesis lies in the use of a simple Brønsted acid, which acts as a potent catalyst to orchestrate a cascade of bond-breaking and bond-forming events, culminating in a molecular rearrangement.[3]

The Pinacol Rearrangement: Mechanism and Rationale

The conversion of a 1,2-diol to a ketone under acidic conditions is known as the pinacol rearrangement, first described in 1860.[1][4] The reaction is driven by the formation of a stable carbonyl group and proceeds through a carbocation intermediate. Understanding the mechanistic steps is crucial for optimizing the reaction and predicting its outcome, especially with unsymmetrical diols.

The overall transformation is as follows:

Overall Reaction Scheme

Caption: General transformation for the synthesis.

The detailed mechanism involves four key steps:

-

Protonation of a Hydroxyl Group: The Brønsted acid (e.g., H₂SO₄) protonates one of the diol's hydroxyl groups, converting it into a good leaving group (H₂O).[4] With an unsymmetrical diol like our precursor, protonation can occur at two different sites. The pathway that leads to the most stable carbocation intermediate will be favored.[5]

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a carbocation. The stability of this carbocation is paramount. A tertiary carbocation is more stable than a secondary one, and resonance stabilization from adjacent aryl groups further enhances stability.[1][2] In our specific case, the formation of a carbocation stabilized by two phenyl groups and an adjacent carbon bearing a 4-methoxyphenyl group is a key step.

-

1,2-Migratory Shift: This is the defining step of the rearrangement. An adjacent group (alkyl or aryl) migrates to the electron-deficient carbocation center. The driving force for this step is the formation of a highly stable, resonance-stabilized oxonium ion.[1] The "migratory aptitude" of different groups often follows the order: Hydride > Aryl > Alkyl. For substituted aryl groups, those with electron-donating groups (like 4-methoxyphenyl) migrate preferentially over those with electron-withdrawing groups or simple phenyl groups, as they can better stabilize the partial positive charge in the transition state.

-

Deprotonation: A base (like water or the conjugate base of the acid catalyst) removes the proton from the oxonium ion, yielding the final ketone product and regenerating the acid catalyst.[3]

Caption: The four key stages of the Pinacol rearrangement mechanism.

Experimental Protocol

This protocol is designed to be a self-validating system. Each step, from reagent selection to workup, is chosen to maximize yield and purity while ensuring operational simplicity.

3.1. Materials and Reagents

-

Starting Material: 1-(4-methoxyphenyl)-1,2,2-triphenylethane-1,2-diol (1.0 eq)

-

Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 98%) (2.0 eq)

-

Solvent: Glacial Acetic Acid (CH₃COOH)

-

Workup: Deionized Water, Ice, Dichloromethane (CH₂Cl₂), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution)

-

Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard glassware.

3.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-methoxyphenyl)-1,2,2-triphenylethane-1,2-diol (e.g., 5.0 g) in 40 mL of glacial acetic acid. Stir at room temperature until all the solid has dissolved.

-

Scientist's Insight: Glacial acetic acid is an excellent solvent for both the diol and the intermediate carbocation, and its polar nature can help facilitate the rearrangement.

-

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 2.2 mL) to the stirring solution. The addition is exothermic, and a slight warming of the flask will be observed.

-

Trustworthiness Check: The amount of acid is critical. Sufficient acid is needed to fully catalyze the reaction, but a large excess can lead to sulfonation or charring of the aromatic rings, reducing the yield and complicating purification.[6]

-

-

Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 118 °C) using a heating mantle. Maintain the reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (a new, less polar spot for the ketone product should appear).

-

Quenching and Workup: After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of an ice-water slurry. A precipitate (the crude product) should form.

-

Scientist's Insight: Pouring the acidic mixture into ice water serves two purposes: it abruptly stops the reaction and precipitates the water-insoluble organic product, providing an initial purification step.

-

-

Extraction: Transfer the slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layer will be the bottom layer.

-

Trustworthiness Check: Combine the organic extracts. Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acetic and sulfuric acid - careful, CO₂ evolution!), and finally with 50 mL of brine (to aid in removing water).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 2-(4-Methoxyphenyl)-1,2-diphenylethanone as a crystalline solid.

Data Summary and Expected Results

The efficiency of the Brønsted acid-catalyzed rearrangement can be influenced by several factors. The following table provides representative data based on typical pinacol rearrangement protocols.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂SO₄ | Acetic Acid | 118 (Reflux) | 2 | ~85-95% |

| 2 | HCl (conc.) | Ethanol | 78 (Reflux) | 5 | ~70-80% |

| 3 | TsOH | Toluene | 110 (Reflux) | 6 | ~75-85% |

This data is illustrative and actual results may vary based on substrate purity and experimental technique.

Conclusion

The Brønsted acid-catalyzed pinacol rearrangement is a robust and highly effective method for synthesizing 2-(4-Methoxyphenyl)-1,2-diphenylethanone from its diol precursor. The reaction is mechanistically elegant, relying on fundamental principles of carbocation stability and migratory aptitude to achieve a complex molecular restructuring.[2][5] The provided protocol offers a reliable and scalable procedure for researchers in synthetic chemistry, highlighting the power of classical organic reactions in the modern laboratory.

References

-

BYJU'S. Pinacol Pinacolone Rearrangement Process. Available from: [Link]

-

Wikipedia. Pinacol rearrangement. Available from: [Link]

-

Master Organic Chemistry. Pinacol Rearrangement. Available from: [Link]

-

Chemistry Steps. Pinacol Rearrangement. Available from: [Link]

-

Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]

-

College of Saint Benedict & Saint John's University. ER2. Pinacol Rearrangement. Available from: [Link]

Sources

- 1. Pinacol rearrangement - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. electrophilic rearrangements [employees.csbsju.edu]

- 4. byjus.com [byjus.com]

- 5. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

Troubleshooting & Optimization

Improving yield in the arylation of 2-phenylacetophenone derivatives

Technical Support Center: -Arylation of 2-Phenylacetophenone

Ticket Subject: Improving Yield and Conversion in Sterically Hindered Ketone Arylation Assigned Specialist: Senior Application Scientist Status: Active

The Core Challenge: The "Steric Wall"

The arylation of 2-phenylacetophenone is distinct from standard ketone arylation (e.g., propiophenone) due to the benzylic enolate .

-

The Good: The

-protons are more acidic ( -

The Bad: The resulting enolate is sterically encumbered. The reductive elimination step—forming the C-C bond between two bulky aryl fragments and a tertiary enolate—is the rate-determining step (RDS). Standard ligands often fail here because they cannot force the metal center to eject the crowded product.

Diagnostic & Troubleshooting Modules

Module A: Low Conversion (Starting Material Remains)

Symptom: LCMS shows unreacted aryl halide and 2-phenylacetophenone. Catalyst is present but inactive.

| Diagnostic Question | Technical Insight | Solution Protocol |

| Which ligand are you using? | Standard ligands (BINAP, dppf, PPh3) lack the steric bulk to accelerate reductive elimination in this crowded system. | Switch to "Mega-Bulky" Monophosphines. Use XPhos , Mor-DalPhos , or |

| What is your Pd source? | Pd(OAc) | Use Pre-activated Precatalysts. Adopt Buchwald G3/G4 precatalysts (e.g., XPhos Pd G4). These generate the active mono-ligated Pd(0) species immediately upon base exposure. |

| Is the reaction stalling after 1 hour? | Catalyst death. The active Pd(0) species is unstable and precipitates if the oxidative addition is slow. | Increase Catalyst Stability. Add the aryl halide slowly or use a slight excess of ligand (L:Pd ratio 1.5:1 or 2:1) to keep the metal in solution. Ensure strictly anhydrous solvents (Dioxane/Toluene). |